

Cumyl-INACA Reference Material: A Technical Guide to Purity and Availability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cumyl-inaca*

Cat. No.: B14078581

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and available forms of **Cumyl-INACA** analytical reference material. The information is intended to assist researchers, scientists, and drug development professionals in the accurate identification, quantification, and quality assessment of this compound.

Introduction to Cumyl-INACA

Cumyl-INACA, with the formal name N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide, is recognized as a precursor in the synthesis of several synthetic cannabinoids, including CUMYL-THPINACA, 5-fluoro CUMYL-PINACA, and CUMYL-PIPETINACA.^[1] It is also identified as a thermal degradation product of CUMYL-TsINACA.^[1] As an analytical reference standard, its well-characterized purity and form are crucial for forensic and research applications.

Purity of Cumyl-INACA Reference Material

Commercially available **Cumyl-INACA** analytical reference material is typically supplied with a purity of $\geq 98\%.$ ^{[1][2]} The determination of this purity is achieved through a combination of analytical techniques designed to identify and quantify the main component and any potential impurities.

Summary of Quantitative Data

The following table summarizes the key chemical and physical properties of **Cumyl-INACA** reference material.

Property	Value	Reference
Purity	≥98%	[1] [2]
CAS Number	1631075-21-2	[1]
Molecular Formula	C ₁₇ H ₁₇ N ₃ O	[1]
Formula Weight	279.3 g/mol	[1]
Appearance	A crystalline solid	[2]
Solubility (DMF)	3 mg/mL	[1]
Solubility (DMSO)	3 mg/mL	[1]
Storage	-20°C	
Stability	≥ 5 years	[1]

Available Forms of Cumyl-INACA Reference Material

Cumyl-INACA is primarily available as a solid crystalline material. Standard packaging sizes from major suppliers like Cayman Chemical include 1 mg and 5 mg quantities.[\[2\]](#) For experimental use, it is typically dissolved in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[\[1\]](#)

Experimental Protocols for Purity Assessment

The purity of **Cumyl-INACA** reference material is typically established using a combination of chromatographic and spectroscopic methods. While a specific certificate of analysis for a single batch was not publicly available, the following protocols are synthesized from established methods for the analysis of **Cumyl-INACA** and related synthetic cannabinoids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a fundamental technique for the identification and purity assessment of volatile and semi-volatile compounds like **Cumyl-INACA**.

Methodology:

- Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5975 Series GC/MSD).
- Sample Preparation: A dilute solution of the **Cumyl-INACA** reference material is prepared in a volatile solvent such as methanol or ethyl acetate.
- GC Conditions:
 - Column: A non-polar or semi-polar capillary column, such as a 5% phenylmethylsiloxane column (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 μ m film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250-280°C.
 - Oven Temperature Program: An initial temperature of 150°C, held for 1 minute, then ramped at 15-20°C/min to 300°C, and held for 5-10 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-550.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

Data Analysis: The purity is determined by calculating the peak area percentage of the main **Cumyl-INACA** peak relative to the total peak area in the chromatogram. The mass spectrum is used for structural confirmation by comparing it to a reference spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with high-resolution mass spectrometry (e.g., LC-QTOF-MS), is employed for the analysis of non-volatile or thermally labile impurities that may not be detected by GC-

MS.

Methodology:

- Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Sciex X500R LC-QTOF-MS).
- Sample Preparation: The reference material is dissolved in the mobile phase, typically a mixture of acetonitrile and water.
- LC Conditions:
 - Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 μ m particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A typical gradient would start at 5-10% B, ramp to 95-100% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate to the initial conditions.
 - Flow Rate: 0.3-0.5 mL/min.
 - Column Temperature: 30-40°C.
- MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Mass Range: m/z 100-1000.
 - Data Acquisition: Full scan for impurity profiling and product ion scan (tandem MS) for structural confirmation.

Data Analysis: Purity is assessed by the relative peak area of **Cumyl-INACA** in the chromatogram. High-resolution mass data allows for the accurate mass measurement of the parent ion and any detected impurities, aiding in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of the main component and impurities without the need for reference standards for the impurities.

Methodology:

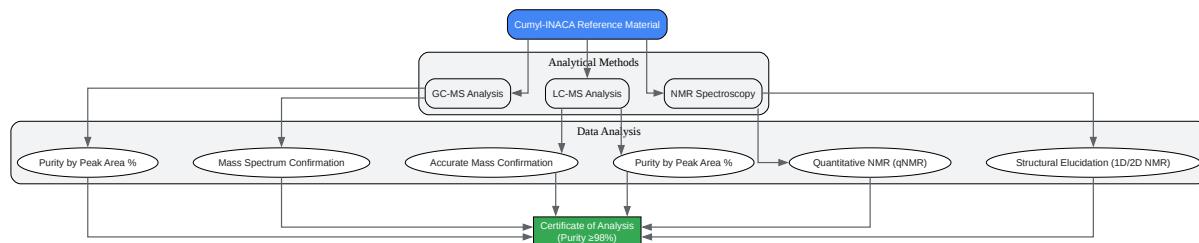
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: A precisely weighed amount of the **Cumyl-INACA** reference material is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Experiments:
 - ^1H NMR: Provides information on the proton environment and is used for structural confirmation and purity assessment by integrating the signals of the compound against a certified internal standard (qNMR).
 - ^{13}C NMR: Provides information on the carbon skeleton.
 - 2D NMR (COSY, HSQC, HMBC): Used for unambiguous assignment of all proton and carbon signals, confirming the structure.

Data Analysis: For purity determination (qNMR), a certified internal standard with a known purity and a signal in a clean region of the spectrum is added. The purity of **Cumyl-INACA** is calculated by comparing the integral of a specific proton signal of **Cumyl-INACA** to the integral of a known proton signal of the internal standard.

Visualizations

Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a **Cumyl-INACA** reference material.

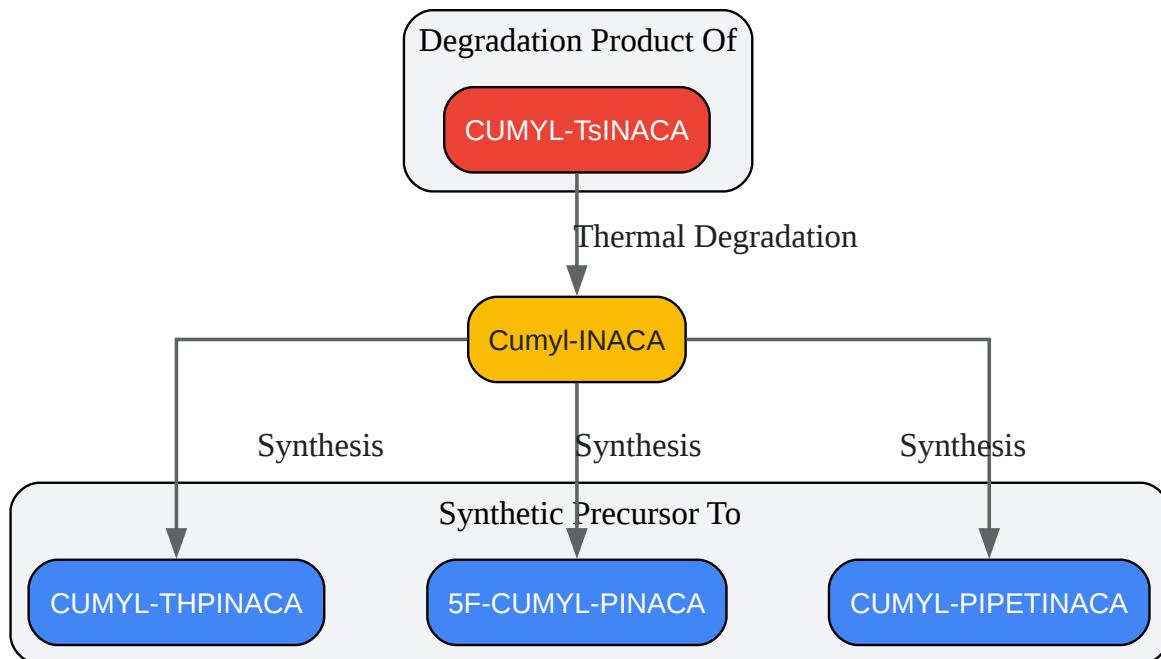


[Click to download full resolution via product page](#)

Caption: Workflow for Purity Assessment of **Cumyl-INACA**.

Logical Relationship of Cumyl-INACA

The following diagram illustrates the relationship of **Cumyl-INACA** as a precursor and a degradation product.



[Click to download full resolution via product page](#)

Caption: Chemical Relationships of **Cumyl-INACA**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. CUMYL-INACA - Applications - CAT N°: 37055 [bertin-bioreagent.com]
- To cite this document: BenchChem. [Cumyl-INACA Reference Material: A Technical Guide to Purity and Availability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14078581#purity-and-available-forms-of-cumyl-inaca-reference-material>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com